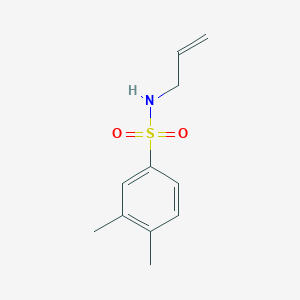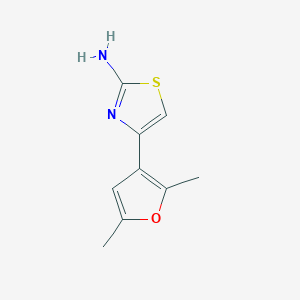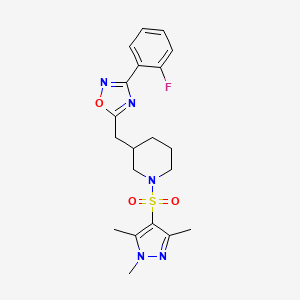![molecular formula C24H23N3O3 B2983833 2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326853-45-5](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has gained significant attention from the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Hydrogen-bonded Structures in Pyrazole Derivatives
Research has shown that pyrazole derivatives can form complex hydrogen-bonded structures, demonstrating potential for various applications in material science and molecular engineering. For example, studies on hydrogen-bonded chains and tetramolecular aggregates in related pyrazole compounds illustrate how molecular architecture can be influenced by subtle changes in molecular structure (Abonía et al., 2007). These findings could suggest potential avenues for the development of novel materials or molecular assemblies using similar chemical frameworks.
Antitumor Properties
Certain pyrazole derivatives have been explored for their antitumor properties, providing a basis for the development of new chemotherapeutic agents. For instance, the synthesis of novel benzimidazoles with pyrazole moieties has shown promising activity against a range of cancer cell lines (Abonía et al., 2011). This suggests that compounds with similar structures could be explored for their potential in cancer research and treatment.
Supramolecular Chemistry and Crystal Engineering
Pyrazole derivatives have been utilized in supramolecular chemistry and crystal engineering, where their ability to form specific molecular interactions can lead to the design of materials with desired properties. For example, research on hydrogen-bonded supramolecular structures in pyrazole derivatives highlights their potential in designing new crystalline materials with specific properties (Castillo et al., 2009).
Fluorescent Chemosensors
Pyrazole-based compounds have been investigated for their use as fluorescent chemosensors, demonstrating their utility in detecting metal ions. A study on pyrazoline derivatives as fluorescent chemosensors for the detection of Fe3+ ions illustrates this application, suggesting potential for the development of sensitive and selective sensors for environmental and biological applications (Khan, 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrazole derivatives have been extensively studied, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, novel benzothiazole pyrimidine derivatives with pyrazole motifs have shown significant in vitro antibacterial and antifungal activities (Maddila et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 2-aminopyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the desired intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Synthesis of 5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "- React 5-bromo-2-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with a suitable nucleophile such as sodium azide or potassium cyanide to form the desired intermediate.", "- Reduce the nitro group of the intermediate using a reducing agent such as tin(II) chloride or iron powder to form the final intermediate.", "- Purify the intermediate by column chromatography or recrystallization.", "Coupling of intermediates to form final product:", "- React the two intermediates in the presence of a coupling agent such as EDCI or DCC to form the final product.", "- Purify the final product by column chromatography or recrystallization." ] } | |
Número CAS |
1326853-45-5 |
Fórmula molecular |
C24H23N3O3 |
Peso molecular |
401.466 |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C24H23N3O3/c1-24(2,3)18-7-4-16(5-8-18)14-26-10-11-27-20(23(26)28)13-19(25-27)17-6-9-21-22(12-17)30-15-29-21/h4-13H,14-15H2,1-3H3 |
Clave InChI |
DLZMYUSXLZTYCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)

![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2983759.png)




![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
